3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
This compound features a propanamide backbone linked to a 1,3,4-oxadiazole ring substituted at position 5 with a 3-methoxyphenyl group. The sulfonyl moiety at position 3 of the propanamide chain is substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S/c1-26-14-4-2-3-12(11-14)17-21-22-18(27-17)20-16(23)9-10-28(24,25)15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJTNFTIAVOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sulfonyl chlorides, hydrazides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxadiazole ring may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Structural Analogues with Varying Sulfonyl/Substituent Groups
The following table compares key structural and physicochemical properties of the target compound with analogues from the literature:
Key Observations
Substituent Effects on Physicochemical Properties :
- The 4-fluorobenzenesulfonyl group in the target compound contrasts with morpholinylsulfonyl () and dipropylsulfamoyl (), which are bulkier and may reduce membrane permeability.
- The 3-methoxyphenyl group on the oxadiazole ring is shared with compounds in , but analogues with 4-methylphenyl () or 2-bromophenyl () show higher melting points, suggesting stronger crystalline packing.
Electronic and Steric Considerations: Fluorine’s electronegativity in the target compound may enhance hydrogen bonding compared to chlorophenyl () or bromophenyl () derivatives.
Q & A
Basic: What are the key synthesis strategies for 3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonylation : Reacting a propanamide precursor with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate via dehydration using POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole ring .
Coupling Reactions : Linking the oxadiazole moiety to the 3-methoxyphenyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .
Purification : Techniques like column chromatography or recrystallization ensure >95% purity .
Key Considerations : Optimize pH and temperature to avoid hydrolysis of the sulfonyl group .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Analytical techniques include:
Advanced: How can reaction conditions be optimized to improve yield during oxadiazole ring formation?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
- Solvent Selection : Use anhydrous DMF or THF to minimize side reactions .
- Temperature Gradients : Perform controlled heating (80–100°C) to balance reaction rate and decomposition .
- Real-Time Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .
Note : Yields >70% are achievable with optimized POCl₃ stoichiometry (1.2–1.5 equiv) .
Advanced: What structural features correlate with its biological activity in SAR studies?
Methodological Answer:
Key SAR insights from analogous compounds:
Experimental Validation : Replace the 4-fluoro group with Cl or NO₂ to assess potency changes in enzyme assays (e.g., urease or alkaline phosphatase) .
Advanced: How can computational docking guide the design of derivatives targeting specific enzymes?
Methodological Answer:
Protein Preparation : Retrieve target enzyme structures (e.g., PDB ID) and optimize hydrogen bonding networks using UCSF Chimera .
Ligand Docking : Use AutoDock Vina to predict binding poses, focusing on sulfonyl and oxadiazole interactions with active-site residues .
MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability and identify critical residues .
Free Energy Calculations : Apply MM-PBSA to rank derivatives by ΔG binding .
Case Study : Derivatives with extended propanamide chains showed improved hydrophobic contact with urease in silico .
Advanced: How are reaction byproducts characterized and mitigated during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect sulfonic acid derivatives (common from sulfonylation) or oxadiazole ring-opened products .
- Mitigation Strategies :
- Add scavengers (e.g., molecular sieves) during sulfonylation to absorb HCl .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the methoxyphenyl group .
Quantification : HPLC with UV detection (λ = 254 nm) quantifies impurities to <0.5% .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Enzyme Inhibition : Spectrophotometric assays for urease (urea hydrolysis) or alkaline phosphatase (pNPP substrate) .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ calculation) .
Controls : Include standard inhibitors (e.g., acetohydroxamic acid for urease) .
Advanced: How do in vivo pharmacokinetic studies address discrepancies in in vitro data?
Methodological Answer:
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
- In Vivo Validation : Administer orally to rodents (10–50 mg/kg) and measure plasma half-life and tissue distribution .
Challenge : Poor oral bioavailability in analogs due to sulfonamide hydrolysis; address via prodrug design .
Advanced: What strategies elucidate synergistic effects when combined with other therapeutics?
Methodological Answer:
- Combination Index (CI) : Calculate using CompuSyn software for dose-response matrices (e.g., with fluconazole or cisplatin) .
- Mechanistic Studies : RNA-seq or proteomics to identify pathways altered by combination therapy .
- In Vivo Synergy : Test in xenograft models with dual-agent dosing schedules .
Example : Synergy with β-lactams observed in MRSA models due to enhanced cell-wall disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
